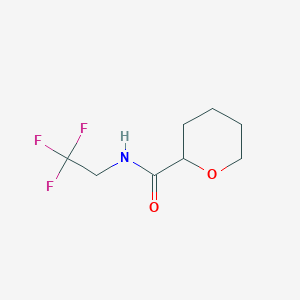

N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)6-3-1-2-4-14-6/h6H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTWHNULZQSCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide typically involves the reaction of oxane-2-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane-2-carboxylic acid derivatives, while reduction could produce N-(2,2,2-trifluoroethyl)oxane-2-amine.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty materials with unique properties, such as increased resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to alterations in enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Pharmaceuticals

Fluorinated carboxamides are prevalent in kinase inhibitors and CNS drugs. For instance, Vemurafenib (a BRAF inhibitor) uses a trifluoromethylphenyl group for enhanced binding affinity. The target compound’s oxane ring may offer improved solubility over aromatic systems, reducing hepatotoxicity risks .

Agrochemicals

In pesticides like thifensulfuron-methyl , sulfonylurea groups paired with fluorinated heterocycles improve herbicidal potency. The trifluoroethyl group in the target compound could similarly enhance uptake in plant cuticles or insect chitin layers.

Biological Activity

N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide is a compound of interest due to its unique structural features and potential biological applications. The trifluoroethyl group enhances lipophilicity, which can influence the compound's interactions with biological targets, such as proteins and cell membranes. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The presence of the trifluoroethyl group in this compound significantly affects its chemical behavior. This modification increases the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. Such interactions can lead to alterations in enzyme activity or receptor binding, influencing various biochemical pathways.

Mechanisms of Interaction

- Lipophilicity : The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes.

- Enzyme Interaction : It may alter enzyme kinetics or stability through hydrophobic interactions.

- Receptor Binding : The compound could potentially modulate receptor activity by altering conformational states.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its potential applications span various fields, including medicinal chemistry and materials science.

Antimicrobial Activity

Studies have demonstrated that compounds with similar fluorinated structures exhibit antimicrobial properties. For instance:

- Antifungal Properties : Related compounds have shown efficacy against fungal strains such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2500 μg/mL .

- Mechanism : The enhanced interaction due to the trifluoroethyl group may contribute to increased effectiveness against microbial membranes.

Case Study 1: Antifungal Applications

A study focused on the antifungal activity of fluorinated compounds similar to this compound revealed promising results against various fungal pathogens. The modification with fluorine was found to retain antimicrobial activity while improving solubility in organic solvents.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 2500 |

| 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide | Staphylococcus aureus | 1250 |

Case Study 2: Enzyme Interaction Studies

Research has also explored the interaction of this compound with specific enzymes. The compound was tested for its ability to inhibit certain kinases involved in cell cycle regulation. Results indicated a potential for modulating kinase activity through competitive inhibition mechanisms .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

-

Enhanced Bioactivity : The trifluoroethyl modification enhances bioactivity compared to non-fluorinated analogs.

- Lipophilic Nature : This characteristic allows for better membrane penetration and interaction with biological targets.

- Potential Therapeutic Uses : Due to its antimicrobial properties and enzyme modulation capabilities, this compound could serve as a lead structure for developing new therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,2,2-Trifluoroethyl)oxane-2-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including amide coupling between oxane-2-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. Key steps include:

- Activation of the carboxylic acid using reagents like EDCI or HOBt.

- Reaction under anhydrous conditions in solvents such as DCM or DMF.

- Optimization of temperature (e.g., reflux for 12–24 hours) and stoichiometric ratios to minimize side products .

- Post-synthesis purification via HPLC or recrystallization to achieve >95% purity. Characterization by NMR (¹H/¹³C) and mass spectrometry is critical for structural validation .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and pharmacokinetic profile?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing oxidative metabolism. Key impacts:

- Increased membrane permeability due to fluorine’s electronegativity, as observed in analogs via Caco-2 cell assays .

- Prolonged half-life in physiological conditions (e.g., t₁/₂ >6 hours in liver microsomes) due to resistance to enzymatic degradation .

- Computational models (e.g., SwissADME) predict improved bioavailability compared to non-fluorinated analogs .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (e.g., KD values) to targets like kinases or GPCRs .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses, leveraging crystallographic data from related carboxamides .

- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key interactions (e.g., hydrogen bonding with the amide group) .

Q. How can researchers reconcile contradictory data regarding the compound’s biological activity across different studies?

- Methodological Answer :

- Comparative studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability in buffer systems or cell lines .

- Structural analogs : Synthesize derivatives to isolate the impact of the trifluoroethyl group versus the oxane ring on activity .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC50 values or selectivity profiles .

Q. What experimental approaches are critical for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Kinetic studies : Calculate degradation rate constants (k) using HPLC and apply Arrhenius equations to predict shelf-life .

- Solid-state analysis : Use differential scanning calorimetry (DSC) to assess stability in crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.